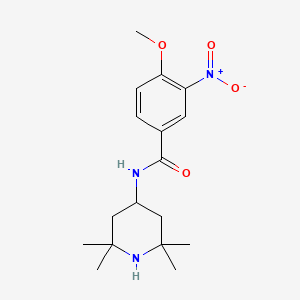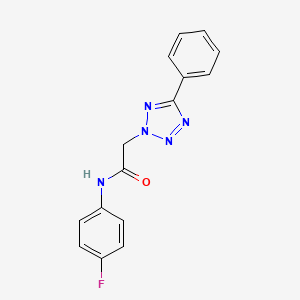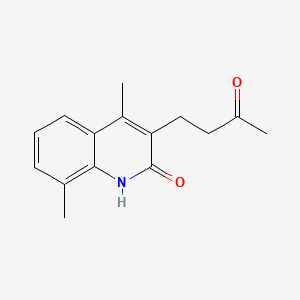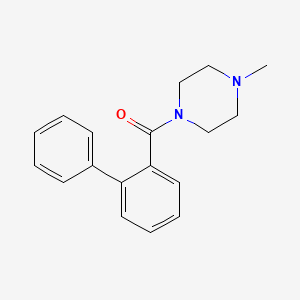
4-methoxy-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MNPA and is a member of the piperidine class of compounds.
作用机制
The mechanism of action of MNPA is not fully understood, but it is believed to involve its ability to react with ROS and other reactive species in cells. MNPA has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Biochemical and Physiological Effects
MNPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, inhibit the production of pro-inflammatory cytokines, and protect against neuronal damage. MNPA has also been shown to have a neuroprotective effect in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using MNPA in lab experiments is its ability to selectively react with ROS and produce a fluorescent signal. This makes it a useful tool for studying oxidative stress in cells. However, one limitation of using MNPA is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary when using MNPA in lab experiments.
未来方向
There are several future directions for research involving MNPA. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's diseases. Further research is needed to determine the efficacy and safety of MNPA in animal models and clinical trials.
Another area of future research involves the development of new fluorescent probes based on the structure of MNPA. These probes could be used to study a variety of biological processes, including oxidative stress and inflammation.
In conclusion, MNPA is a promising compound that has been widely studied in scientific research. Its ability to selectively react with ROS and produce a fluorescent signal makes it a useful tool for studying oxidative stress in cells. MNPA also has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
MNPA can be synthesized using a variety of methods. One common method involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2,2,6,6-tetramethyl-4-piperidinol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to form MNPA.
科学研究应用
MNPA has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. MNPA has been shown to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying oxidative stress in cells.
Another area of research involves the use of MNPA as a potential therapeutic agent for the treatment of various diseases. MNPA has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-methoxy-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-16(2)9-12(10-17(3,4)19-16)18-15(21)11-6-7-14(24-5)13(8-11)20(22)23/h6-8,12,19H,9-10H2,1-5H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQOUUCLXPNEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)

![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)


![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5733190.png)